N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine
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Description
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H16N8S and its molecular weight is 352.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine” belongs to the class of triazolo-pyridazine and thiadiazine derivatives . Compounds in these classes have been found to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase .
Biochemical Pathways
Given its potential enzyme targets, it could affect a variety of biochemical pathways, including those involved in inflammation, pain sensation, and possibly cancer progression .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, which could provide some insights .
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-10-19-20-13-3-4-14(21-24(10)13)23-7-11(8-23)22(2)16-15-12(5-6-25-15)17-9-18-16/h3-6,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRAHBPWYOLSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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